2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
Description
Chemical Identity and Structural Features
This compound is characterized by its complex molecular architecture that integrates multiple functional groups within a single organic framework. The compound possesses the molecular formula C11H9N3O4 with a molecular weight of 247.21 grams per mole, establishing it as a mid-range molecular weight heterocyclic compound suitable for various synthetic applications. The structural identity is further defined by its Chemical Abstracts Service registry number 1338495-20-7, which provides unambiguous identification within the global chemical literature database.
The compound's structural complexity arises from the combination of three distinct molecular components: a benzaldehyde moiety serving as the aromatic backbone, a nitro-substituted pyrazole heterocycle, and a methoxy linkage connecting these two systems. The benzaldehyde component contributes the characteristic aldehyde functionality at the 2-position, while the pyrazole ring system introduces nitrogen-containing heterocyclic character enhanced by the electron-withdrawing nitro group at the 4-position of the pyrazole ring. This combination results in a molecule with significant potential for both nucleophilic and electrophilic reactions, making it valuable as a synthetic intermediate.
The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature: this compound, which precisely describes the substitution pattern and connectivity. The Simplified Molecular Input Line Entry System representation O=CC=1C=CC=CC1OCN2N=CC(=C2)N(=O)=O provides a linear encoding of the molecular structure that facilitates computational analysis and database searching. The InChI identifier InChI=1S/C11H9N3O4/c15-7-9-3-1-2-4-11(9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 further establishes the compound's unique chemical identity through its standardized representation system.
The structural features of this compound demonstrate the sophisticated synthetic chemistry capabilities developed in heterocyclic research. The presence of the methoxy group enhances solubility in organic solvents while providing a flexible linker between the aromatic and heterocyclic components. The nitro group on the pyrazole ring contributes to the compound's characteristic yellow to orange coloration and introduces potential for reduction reactions or further functionalization. The aldehyde functionality provides a reactive site for condensation reactions, nucleophilic additions, and oxidation-reduction processes, making this compound particularly valuable as a building block in complex synthetic sequences.
The compound typically exhibits moderate stability under standard laboratory conditions, though the presence of the nitro group requires careful handling procedures due to the potential sensitivity of nitro-containing compounds. The molecular architecture suggests potential for fluorescence under certain conditions, a property that may be exploited in analytical applications or materials science research. The combination of electron-withdrawing and electron-donating groups within the molecule creates opportunities for fine-tuning electronic properties through systematic structural modifications.
Historical Development in Heterocyclic Chemistry
The development of compounds like this compound represents the culmination of nearly two centuries of systematic progress in heterocyclic chemistry, beginning with the earliest isolation of nitrogen-containing ring systems from natural sources. The foundational period of heterocyclic chemistry commenced in the early nineteenth century with landmark discoveries that established the fundamental principles underlying modern heterocyclic synthesis. The isolation of uric acid from human bladder stones by Scheele in 1776 marked one of the earliest encounters with heterocyclic compounds, followed by Brugnatelli's discovery of alloxan in 1818 through the oxidation of uric acid, establishing early precedents for synthetic modifications of heterocyclic systems.
The specific pyrazole family to which this compound belongs has particularly distinguished historical significance within heterocyclic chemistry. The term pyrazole was coined by German chemist Ludwig Knorr in 1883, who also discovered the first antipyretic action of pyrazole derivatives in humans. Knorr's accidental synthesis of antipyrine while attempting to prepare quinoline derivatives with antipyretic activity demonstrated the serendipitous nature of early heterocyclic discovery and established pyrazoles as compounds of significant pharmaceutical interest. This historical accident stimulated intensive research into pyrazole chemistry that continues to influence contemporary synthetic strategies.
The systematic synthesis of pyrazole derivatives evolved through several key methodological advances that directly enabled the preparation of complex compounds like this compound. Hans von Pechmann's classical 1898 method for pyrazole synthesis from acetylene and diazomethane established fundamental synthetic approaches that were subsequently refined and expanded. The development of condensation reactions between 1,3-diketones and hydrazine, known as Knorr-type reactions, provided reliable access to substituted pyrazoles and formed the foundation for systematic structural modifications. These methodological advances were crucial for introducing nitro substituents and developing the substitution patterns observed in contemporary pyrazole derivatives.
The evolution of nitro-substituted pyrazole chemistry represents a particularly important chapter in the historical development leading to compounds like this compound. Early investigations into pyrazole nitration using nitric acid or nitric acid-sulfuric acid mixtures established that substitution typically occurs at the 4-position, providing the fundamental understanding necessary for controlled synthesis of 4-nitro derivatives. The development of N-nitropyrazole intermediates and their subsequent rearrangement to C-nitropyrazoles through thermal isomerization reactions created synthetic pathways that enabled systematic access to nitro-substituted pyrazole derivatives with defined substitution patterns.
The nomenclature systems that govern the naming of complex heterocyclic compounds like this compound emerged from the systematic work of Hantzsch in 1887 and Widman in 1888, who independently developed what became known as the Hantzsch-Widman system for naming five- and six-membered nitrogen-containing rings. This nomenclature framework was subsequently extended to accommodate different ring sizes and heteroatoms, ultimately evolving into the International Union of Pure and Applied Chemistry and Chemical Abstracts naming conventions that provide systematic identification of contemporary complex heterocyclic structures.
The historical trajectory from simple pyrazole derivatives to sophisticated compounds like this compound reflects the broader evolution of organic chemistry from empirical observation to rational molecular design. The development of synthetic methodologies for creating carbon-nitrogen bonds, introducing functional groups at specific positions, and linking heterocyclic systems through flexible linkers represents the accumulated knowledge of generations of chemists working to expand the boundaries of molecular complexity. This historical foundation continues to inform contemporary approaches to heterocyclic synthesis and enables the preparation of increasingly sophisticated molecular architectures for pharmaceutical, materials science, and chemical biology applications.
Properties
IUPAC Name |
2-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-3-1-2-4-11(9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNRWLHOQKJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225241 | |
| Record name | Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-20-7 | |
| Record name | Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde typically involves two key steps:
- Formation of the 4-nitro-1H-pyrazole moiety
- Attachment of the pyrazole moiety to the benzaldehyde via a methoxy linker
The nitro group is introduced onto the pyrazole ring through nitration reactions, while the benzaldehyde is functionalized to allow nucleophilic substitution with the pyrazole derivative.
Preparation of 4-Nitro-1H-pyrazole
The 4-nitro-1H-pyrazole can be synthesized by nitration of pyrazole derivatives. Common methods include:
Direct nitration of pyrazole or substituted pyrazoles using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid or using oxone as a greener alternative in aqueous media. This process is often conducted under controlled temperature to avoid over-nitration or decomposition.
Rearrangement of N-nitropyrazoles in organic solvents like benzonitrile or anisole to yield 4-nitropyrazole isomers. Benzonitrile is preferred due to shorter reaction times and better product quality compared to anisole or n-octanol.
Methylation of 4-nitropyrazole to obtain 4-methyl-nitropyrazole derivatives can be done using methyl iodide and bases such as potassium carbonate in dimethylformamide (DMF), which provides safer and higher yield conditions compared to sodium hydride.
Attachment of 4-Nitro-1H-pyrazole to Benzaldehyde
The key reaction to prepare this compound involves the nucleophilic substitution of a benzaldehyde derivative bearing a suitable leaving group (commonly a halomethyl group) with the pyrazole nitrogen nucleophile.
- Typical Procedure:
- Starting with 2-hydroxybenzaldehyde, the hydroxyl group is converted to a good leaving group such as chloromethyl or bromomethyl via chloromethylation or bromomethylation.
- The 4-nitro-1H-pyrazole is then reacted with this halomethylbenzaldehyde under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
- The reaction proceeds via nucleophilic substitution at the halomethyl site, forming the methoxy linkage between the benzaldehyde and the pyrazole ring.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration of pyrazole | HNO3/H2SO4 or oxone/water | H2O or organic | 0–25 °C | 1–10 hours | 60–85 | Oxone method safer and greener |
| Halomethylation of benzaldehyde | Paraformaldehyde + HCl or chloromethylation reagent | CH2Cl2 or similar | 0–25 °C | 2–6 hours | 70–90 | Generates 2-(chloromethyl)benzaldehyde |
| Nucleophilic substitution | 4-nitro-1H-pyrazole + halomethylbenzaldehyde + K2CO3 or NaH | DMF or DMSO | 25–80 °C | 6–24 hours | 65–90 | Base choice affects yield and safety |
Research Findings and Optimization
Yield Optimization: The choice of base and solvent critically influences the yield. Potassium carbonate in DMF is preferred over sodium hydride for safety and comparable yields. Reaction temperature around 60–80 °C accelerates the substitution without causing decomposition.
Purity and Characterization: The product is typically purified by recrystallization from suitable solvents (e.g., ethanol or DMF) and characterized by NMR, IR, and single-crystal X-ray diffraction to confirm the structure and purity.
Alternative Routes: Some studies explore direct coupling reactions or microwave-assisted synthesis to reduce reaction times and improve yields, but these are less common for this specific compound.
Summary Table of Preparation Methods
| Method Step | Description | Advantages | Disadvantages |
|---|---|---|---|
| Pyrazole nitration | Nitration with HNO3/H2SO4 or oxone/water | High yield, green option with oxone | Requires careful temperature control |
| Benzaldehyde halomethylation | Chloromethylation of 2-hydroxybenzaldehyde | High yield, straightforward | Handling of chloromethyl reagents |
| Nucleophilic substitution | Reaction of 4-nitro-1H-pyrazole with halomethylbenzaldehyde | Good yields, mild conditions | Base sensitivity, solvent choice critical |
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzoic acid.
Reduction: 2-[(4-amino-1H-pyrazol-1-yl)methoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde has been investigated for its potential as an anticancer agent. Various studies have demonstrated its cytotoxic effects against different cancer cell lines, primarily through mechanisms such as:
- Inhibition of Microtubule Assembly : Disrupting microtubule dynamics leads to cell cycle arrest and apoptosis.
- DNA Interaction : Alkylation of DNA causing damage that triggers apoptotic pathways.
- Topoisomerase Inhibition : Inhibition of enzymes crucial for DNA replication and transcription.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 | Inhibition of microtubule assembly |
| HepG2 (Liver) | 4.98 - 14.65 | Alkylation of DNA and inhibition of topoisomerase |
Material Science
The compound's unique properties allow it to be used in the development of novel materials, including:
- Sensors : Due to its electronic properties, it can be incorporated into sensor technologies for detecting specific biomolecules or environmental pollutants.
- Polymer Chemistry : It can serve as a monomer in polymer synthesis, contributing to materials with specific mechanical and thermal properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant cytotoxicity against breast and liver cancer cell lines, suggesting its potential as a lead compound for further drug development.
Case Study 2: Sensor Development
Research conducted on the use of pyrazole derivatives in sensor technology highlighted the effectiveness of this compound in detecting heavy metal ions. The compound exhibited high sensitivity and selectivity, making it a promising candidate for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Nitro-Pyrazole-Benzaldehyde Derivatives
3-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde and 4-[(4-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Structural Differences : These isomers differ in the substitution position of the nitro-pyrazole-methoxy group on the benzaldehyde ring (3- or 4-position vs. 2-position in the target compound).
- Physicochemical Properties : Positional isomerism affects polarity, solubility, and crystallinity. For example, X-ray crystallography studies on triazole analogs (e.g., 2- and 3-substituted benzaldehydes) reveal distinct packing patterns and hydrogen-bonding networks .
- Biological Implications : Substituent position influences interactions with biological targets. In CYP enzyme inhibition studies, 4-methoxybenzaldehyde showed reversible inhibition, while unsubstituted benzaldehyde acted irreversibly .
Table 1: Comparison of Positional Isomers
Heterocyclic Variants: Pyrazole vs. Triazole Derivatives
2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- Structural Differences : Replaces the pyrazole ring with a 1,2,3-triazole.
- Synthesis: Synthesized via click chemistry, confirmed by diagnostic NMR signals (triazole proton at δ 8.08 ppm) .
- Biological Activity : Triazole derivatives are prioritized for anticancer applications due to enhanced metabolic stability and hydrogen-bonding capacity .
4-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- Structural Differences: Incorporates a quinoline-triazole hybrid.
- Applications : Designed for antiproliferative activity; chloro substituents enhance cytotoxicity .
Table 2: Pyrazole vs. Triazole Derivatives
Substituent Effects: Nitro vs. Halogen/Methoxy Groups
5-((2-(4-Bromo/Chloro Benzoyl)Benzofuran-5-yl)Methyl)-2-((1-(Substituted)-1H-1,2,3-Triazol-4-yl)Methoxy)Benzaldehyde
- Structural Differences : Features halogenated benzofuran-triazole hybrids.
- Applications : Bromo/chloro substituents enhance lipophilicity and target binding in anticancer assays .
4-Methoxybenzaldehyde
- Biological Relevance : Reversibly inhibits CYP2A6 (IC₅₀ <10 µM), contrasting with the irreversible inhibition by unsubstituted benzaldehyde .
Table 3: Substituent Impact on Bioactivity
Biological Activity
2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its anticancer properties and other pharmacological effects.
- Chemical Formula : C₁₁H₉N₃O₄
- CAS Number : 1338495-20-7
- Molecular Weight : 233.21 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with an appropriate methoxybenzaldehyde under acidic or basic conditions. This method allows for the introduction of the pyrazole moiety, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 | Inhibition of microtubule assembly |
| HepG2 (Liver) | 4.98 - 14.65 | Alkylation of DNA and inhibition of topoisomerase |
In a study evaluating multiple pyrazole derivatives, several compounds demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index for these agents .
The biological activity of pyrazole compounds, including this compound, can be attributed to several mechanisms:
- Inhibition of Microtubule Assembly : Disruption of microtubule dynamics is a common mechanism for anticancer agents, leading to cell cycle arrest and apoptosis.
- DNA Interaction : Some derivatives have shown to alkylate DNA, causing damage that triggers apoptotic pathways.
- Topoisomerase Inhibition : Compounds may inhibit topoisomerases, enzymes crucial for DNA replication and transcription .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives are noted for a range of biological activities:
- Antibacterial : Some studies have reported antibacterial effects against various pathogens.
- Anti-inflammatory : Pyrazole compounds have been linked to anti-inflammatory effects, potentially useful in treating conditions like arthritis .
Case Studies
- Anticancer Efficacy in Vivo : A study demonstrated that a related pyrazole compound significantly reduced tumor growth in a mouse model of breast cancer when administered at specific dosages over several weeks.
- Synergistic Effects : Combining this compound with established chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapies.
Q & A
What are the established synthetic routes for 2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrazole derivative (e.g., 4-nitro-1H-pyrazole) can react with a benzaldehyde precursor bearing a leaving group (e.g., bromine) under basic conditions. Critical parameters include:
- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance reactivity.
- Temperature: Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Evidence from structurally similar compounds shows yields >70% under optimized conditions .
How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?
Methodological Answer:
Discrepancies often arise from impurities, solvent effects, or tautomerism. To address this:
- Multi-technique validation: Cross-validate NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For example, the aldehyde proton (~10 ppm in ¹H NMR) and nitro group (1520–1350 cm⁻¹ in IR) are key markers .
- Solvent-free IR: Use KBr pellets to avoid solvent interference.
- Dynamic NMR: Analyze temperature-dependent shifts to detect tautomeric forms .
What advanced crystallization techniques are recommended for obtaining high-quality single crystals for X-ray diffraction?
Methodological Answer:
- Slow evaporation: Use mixed solvents (e.g., dichloromethane/methanol) to slow nucleation.
- Temperature gradients: Gradual cooling from 50°C to room temperature improves crystal size.
- Seeding: Introduce microcrystals to guide growth.
For refinement, use SHELXL (v.2015+) with anisotropic displacement parameters and twin refinement if needed. Evidence from similar benzaldehyde derivatives shows success with these methods .
How does isomerism in the pyrazole or methoxy group affect structural determination?
Methodological Answer:
Isomers (e.g., para vs. ortho substitution) alter intermolecular interactions and crystal packing. To distinguish:
- X-ray crystallography: Compare unit cell parameters and hydrogen-bonding networks. For example, para-substituted isomers often exhibit stronger π-π stacking .
- DFT calculations: Predict relative stability of isomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
What strategies mitigate challenges in reproducing synthetic procedures for this compound?
Methodological Answer:
- Detailed logs: Document exact stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas).
- Scale-down trials: Test small batches to optimize parameters before scaling.
- Alternative routes: Explore microwave-assisted synthesis or flow chemistry for better control .
How can the nitro group’s electronic effects guide derivatization reactions?
Methodological Answer:
The nitro group is electron-withdrawing, directing electrophilic substitution to meta positions. For example:
- Nucleophilic aromatic substitution: React with amines or thiols under catalytic Cu(I).
- Reduction: Convert nitro to amine using H₂/Pd-C for further functionalization.
Kinetic studies (e.g., UV-Vis monitoring) can quantify reaction rates .
What methodologies assess the compound’s potential biological activity?
Methodological Answer:
- In vitro assays: Test against cancer cell lines (e.g., MTT assay) or microbial strains.
- Molecular docking: Use AutoDock Vina to predict binding to targets like kinases or DNA repair enzymes.
Evidence from related compounds suggests nitro groups enhance antiproliferative activity .
How can polymorphism impact the compound’s physicochemical properties?
Methodological Answer:
Polymorphs differ in solubility and stability. To characterize:
- PXRD: Compare diffraction patterns with simulated data from single-crystal structures.
- DSC/TGA: Analyze thermal stability and phase transitions.
Similar benzaldehyde derivatives show 2–3 polymorphic forms with varying melting points .
What computational approaches predict electronic effects of substituents?
Methodological Answer:
- Frontier Molecular Orbital (FMO) analysis: Calculate HOMO/LUMO energies using Gaussian09 to assess reactivity.
- Natural Bond Orbital (NBO): Evaluate charge distribution and hyperconjugation effects.
Studies on nitro-pyrazole systems indicate reduced HOMO-LUMO gaps (~4 eV), enhancing electrophilicity .
How should researchers address conflicting crystallographic data from different studies?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
